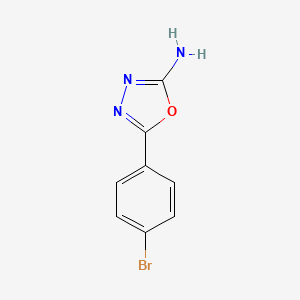

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

CAS No.: 33621-62-4

Cat. No.: VC1982479

Molecular Formula: C8H6BrN3O

Molecular Weight: 240.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33621-62-4 |

|---|---|

| Molecular Formula | C8H6BrN3O |

| Molecular Weight | 240.06 g/mol |

| IUPAC Name | 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine |

| Standard InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |

| Standard InChI Key | UNSGGKLETSYTPE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)N)Br |

Introduction

Chemical Structure and Properties

5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4) is a heterocyclic compound consisting of a 1,3,4-oxadiazole core with a 4-bromophenyl substituent at position 5 and an amino group at position 2. The compound belongs to the broader class of 1,3,4-oxadiazoles, which are five-membered heterocyclic rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms .

Basic Chemical Information

The compound has several registered synonyms and possesses the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 33621-62-4 |

| Molecular Formula | C₈H₆BrN₃O |

| Molecular Weight | 240.06 g/mol |

| SMILES Notation | C1=CC(=CC=C1C2=NN=C(O2)N)Br |

| InChI | InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) |

| InChIKey | UNSGGKLETSYTPE-UHFFFAOYSA-N |

Table 1: Fundamental chemical properties of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Structural Characteristics

The structure features a 1,3,4-oxadiazole ring with an amino group (-NH₂) at position 2 and a 4-bromophenyl group at position 5. This arrangement creates a planar, conjugated system that influences its physicochemical properties and potential biological activities. The oxadiazole ring exhibits reduced aromaticity compared to furan due to the replacement of two –CH= groups by two –N= groups, giving it characteristics of a conjugated diene .

Physical Properties

The compound is typically stored at 2-8°C and requires proper handling precautions. According to hazard statements, it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . Its electron mass spectrometry properties include:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 239.97670 | 146.3 |

| [M+Na]⁺ | 261.95864 | 150.3 |

| [M+NH₄]⁺ | 257.00324 | 150.7 |

| [M+K]⁺ | 277.93258 | 152.1 |

| [M-H]⁻ | 237.96214 | 148.8 |

| [M+Na-2H]⁻ | 259.94409 | 150.5 |

| [M]⁺ | 238.96887 | 146.3 |

| [M]⁻ | 238.96997 | 146.3 |

Table 2: Predicted collision cross section data for various adducts of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine can be accomplished through various routes, with the most commonly reported method involving a two-stage process starting from ethyl 4-bromobenzoate.

Two-Stage Synthesis from Ethyl 4-bromobenzoate

This method involves the following steps:

Stage 1: Reaction of ethyl 4-bromobenzoate with hydrazine hydrate in ethanol under reflux conditions for 16 hours to form the corresponding hydrazide.

Stage 2: Treatment of the hydrazide with cyanogen bromide in ethanol under reflux conditions for 16 hours to yield the desired oxadiazole product .

-

Ethyl 4-bromobenzoate + Hydrazine hydrate → 4-Bromobenzohydrazide

-

4-Bromobenzohydrazide + Cyanogen bromide → 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

The reported yield for this two-step synthesis is approximately 72% .

Chemical Characteristics of the Synthesis

The synthesis procedure has been characterized with the following analytical data:

-

Melting point: 270-272°C

-

IR (KBr) υ: 3292, 3110, 1660 cm⁻¹

-

¹H NMR (DMSO-d6, 300 MHz): δ 7.75 (t, 4H, Phenyl), 7.35 (s, 2H, -NH₂)

-

¹³C NMR (DMSO-d6, 75 MHz): δ 163.7, 156.6, 132.3, 126.9, 123.7, 123.4

-

LC-MS: m/z 240.09 (M+H)

Biological Activities and Applications

General Properties of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry due to its diverse biological activities. Compounds containing this heterocycle have been reported to exhibit:

-

Anticancer activity

-

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition

-

Anticonvulsant, antidepressant, and analgesic properties

-

Anti-inflammatory and antiallergic effects

Structure-Activity Relationships

While specific biological activity data for 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine itself is limited in the provided search results, related 5-aryl-1,3,4-oxadiazol-2-amine derivatives have shown notable biological activities. For instance, when these compounds are decorated with long alkyl chains, they demonstrate moderate to significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

A related compound, 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, has shown particularly strong AChE inhibition with an IC₅₀ value of 12.78 ± 0.03 μM. This suggests that the substitution pattern on the aryl ring and modifications to the heterocyclic core can significantly influence the biological activity profile of these compounds .

Related Derivatives and Modifications

Thiol Analog

A closely related compound is 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol (CAS 41421-19-6), which features a thiol group (-SH) at position 2 instead of the amino group. This compound has a molecular weight of 257.11 g/mol and the molecular formula C₈H₅BrN₂OS .

N-Substituted Derivatives

Advanced derivatives include N-substituted variants such as 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3), which has been extensively characterized through RP-HPLC-DAD method development. This derivative shows a lambda max at 235 nm and retention time of 3.35 minutes under optimized HPLC conditions .

The synthesis of these N-substituted derivatives typically follows established procedures for preparing 5-substituted-N-aryl-1,3,4-oxadiazol-2-amine analogues, with yields around 78% for the chloro-nitrophenyl derivative .

Analytical Methods

HPLC Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) with diode array detection (DAD) has been employed for the analysis of 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine derivatives. For the N-substituted derivative, the following conditions have been reported:

-

Column: C18

-

Temperature: 40°C

-

Flow rate: 1 mL/min

-

Mobile phase: Acetonitrile and water

Spectroscopic Characterization

The compound and its derivatives can be characterized using various spectroscopic techniques:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume